

# selectivity profile of ML191 against other receptors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML191     |           |
| Cat. No.:            | B15603092 | Get Quote |

## **ML191: A Selective Antagonist of GPR55**

A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the selectivity profile of **ML191**, a potent antagonist of the G protein-coupled receptor 55 (GPR55). The information presented herein is based on publicly available data from the NIH Molecular Libraries Program and subsequent scientific publications.

## **Summary of Selectivity Profile**

**ML191** has been identified as a highly selective antagonist for GPR55. Its potency and selectivity have been characterized through a series of in vitro assays, demonstrating minimal activity against other related receptors, including the cannabinoid receptors (CB1 and CB2) and the orphan receptor GPR35.

## **Quantitative Data Presentation**

The following tables summarize the inhibitory activity of **ML191** against its primary target, GPR55, and its off-target receptors.

Table 1: Potency of **ML191** at GPR55



| Assay Type                         | Parameter | Value (µM)  | Reference |
|------------------------------------|-----------|-------------|-----------|
| β-arrestin<br>Translocation        | IC50      | 0.16        | [1]       |
| β-arrestin<br>Translocation        | IC50      | 1.08 ± 0.03 | [2]       |
| LPI-induced ERK1/2 Phosphorylation | IC50      | 0.328       | [1]       |
| LPI-induced ERK1/2 Phosphorylation | IC50      | 0.4 ± 0.1   | [2]       |

Table 2: Selectivity Profile of ML191 against Off-Target Receptors

| Receptor | Assay Type       | Fold Selectivity | Reference |
|----------|------------------|------------------|-----------|
| GPR35    | Antagonist Assay | >100-fold        | [1]       |
| CB1      | Antagonist Assay | >100-fold        | [1]       |
| CB2      | Antagonist Assay | >100-fold        | [1]       |

Note: Specific IC50 or Ki values for the off-target receptors were not publicly available. The selectivity is reported as greater than 100-fold compared to the potency at GPR55.

## **Experimental Protocols**

The selectivity and potency of **ML191** were determined using robust cell-based functional assays. The general methodologies for these key experiments are outlined below.

## **β-Arrestin Translocation Assay**

This assay was the primary high-throughput screening method used to identify GPR55 antagonists.[1]

Principle: Upon agonist-induced activation of GPR55, the receptor is phosphorylated, leading to the recruitment of  $\beta$ -arrestin from the cytoplasm to the receptor at the plasma membrane.



This translocation event is visualized and quantified using a  $\beta$ -arrestin protein tagged with a fluorescent marker, such as Green Fluorescent Protein (GFP). Antagonists are identified by their ability to inhibit the agonist-induced translocation of  $\beta$ -arrestin-GFP.

#### General Protocol:

- Cell Culture: U2OS cells stably co-expressing a modified human GPR55 (GPR55E, engineered for enhanced β-arrestin recruitment) and a β-arrestin-2-GFP fusion protein were used.[3]
- Compound Treatment: Cells were pre-incubated with ML191 or other test compounds at various concentrations.
- Agonist Stimulation: The cells were then stimulated with an EC80 concentration of the GPR55 agonist, lysophosphatidylinositol (LPI), to induce β-arrestin translocation.
- Imaging and Analysis: High-content imaging systems were used to capture fluorescence images of the cells. The degree of β-arrestin-GFP translocation from the cytoplasm to the plasma membrane was quantified using image analysis software.
- Data Interpretation: The concentration-dependent inhibition of LPI-induced β-arrestin translocation by **ML191** was used to determine its IC50 value.

## **ERK1/2 Phosphorylation Assay**

This assay was used as a secondary functional assay to confirm the antagonistic activity of **ML191** on a downstream signaling pathway of GPR55.[2]

Principle: GPR55 activation by agonists like LPI leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Antagonists of GPR55 will inhibit this agonist-induced phosphorylation.

#### General Protocol:

- Cell Culture: U2OS cells expressing GPR55 were used.
- Compound Treatment: Cells were pre-treated with varying concentrations of ML191.



- Agonist Stimulation: The cells were subsequently stimulated with LPI.
- Cell Lysis: After stimulation, the cells were lysed to release cellular proteins.
- Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 in the cell lysates were
  quantified using a sensitive immunoassay, such as an AlphaScreen® SureFire® assay or a
  TR-FRET-based assay. These assays typically use two antibodies: one that binds to total
  ERK1/2 and another that specifically binds to the phosphorylated form of ERK1/2.
- Data Analysis: The inhibition of LPI-induced ERK1/2 phosphorylation by ML191 was measured, and the IC50 value was calculated.

## **GPR55 Signaling Pathway**

**ML191** exerts its antagonistic effect by blocking the initiation of the GPR55 signaling cascade. The diagram below illustrates the key components of this pathway.



Click to download full resolution via product page

Caption: GPR55 Signaling Pathway and Point of Inhibition by ML191.

## Conclusion



**ML191** is a valuable research tool for investigating the physiological and pathological roles of GPR55. Its high potency and, most importantly, its selectivity against other cannabinoid and related receptors make it a superior probe compared to previously used non-selective compounds. This selectivity profile ensures that the observed biological effects are more likely to be specifically mediated by the antagonism of GPR55, thus providing clearer and more reliable experimental outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Screening for Selective Ligands for GPR55 Antagonists Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Selective Ligands for GPR55 Agonists Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [selectivity profile of ML191 against other receptors].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603092#selectivity-profile-of-ml191-against-other-receptors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com